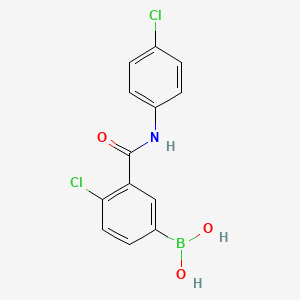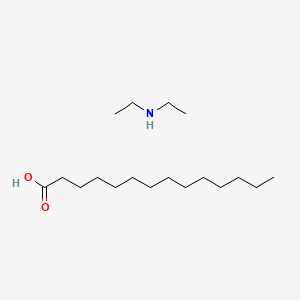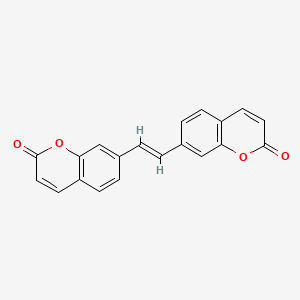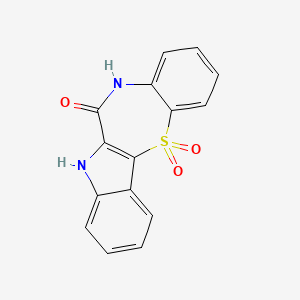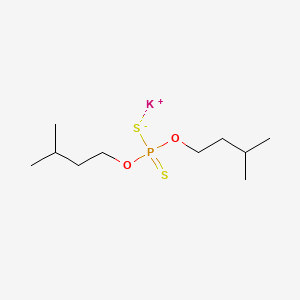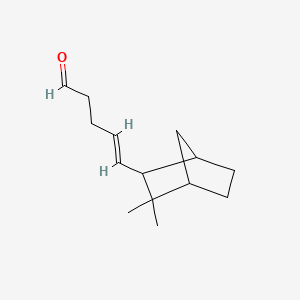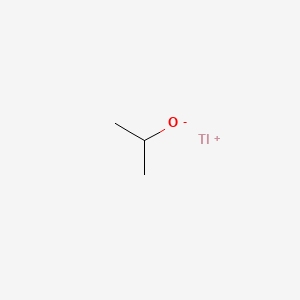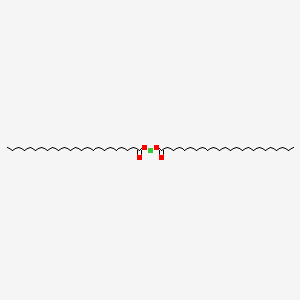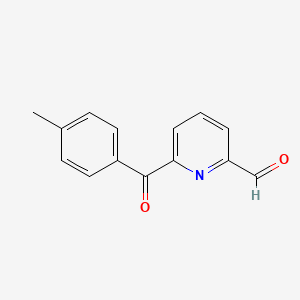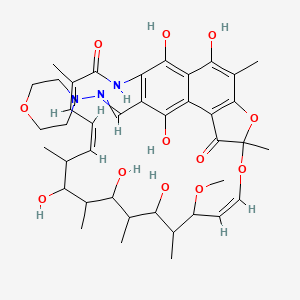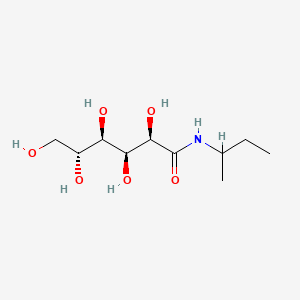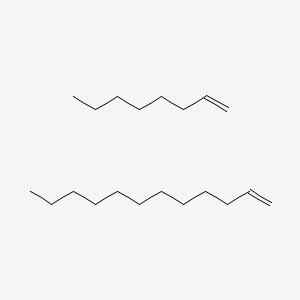
Dodec-1-ene;oct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-1-ene: and oct-1-ene are both alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. Dodec-1-ene has a molecular formula of C12H24, while oct-1-ene has a molecular formula of C8H16. These compounds are classified as alpha-olefins due to the position of the double bond at the alpha (first) carbon atom. Alpha-olefins are known for their high reactivity, making them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dodec-1-ene: It is commonly produced by the oligomerization of ethylene. In the Shell Higher Olefin Process (SHOP), a nickel catalyst is employed.
Oct-1-ene: Similar to dodec-1-ene, oct-1-ene is also produced through the oligomerization of ethylene. The process involves the use of catalysts such as nickel or aluminium-based compounds to promote the formation of the desired alpha-olefin.
Industrial Production Methods: Both dodec-1-ene and oct-1-ene are produced on an industrial scale using processes like the Shell Higher Olefin Process (SHOP) and other proprietary methods developed by companies like Gulf and Ethyl Corporations .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Both dodec-1-ene and oct-1-ene can undergo oxidation reactions to form epoxides or alcohols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: These alkenes can be reduced to their corresponding alkanes using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions can occur where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine) in the presence of light or heat.
Major Products Formed:
Oxidation: Epoxides, alcohols.
Reduction: Alkanes.
Substitution: Dihalides.
Scientific Research Applications
Chemistry: : Dodec-1-ene and oct-1-ene are used as intermediates in the synthesis of various chemicals, including surfactants, lubricants, and polymers . Biology : These compounds are studied for their potential use in biological systems, particularly in the development of bio-based materials. Medicine : Research is ongoing to explore the use of these alkenes in drug delivery systems and as building blocks for pharmaceuticals. Industry : Dodec-1-ene and oct-1-ene are widely used in the production of detergents, synthetic lubricants, and as co-monomers in polymerization reactions .
Mechanism of Action
The reactivity of dodec-1-ene and oct-1-ene is primarily due to the presence of the carbon-carbon double bond. This double bond can participate in various chemical reactions, such as addition, oxidation, and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in polymerization reactions, the double bond opens up to form long-chain polymers, while in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or alcohols .
Comparison with Similar Compounds
Similar Compounds: : Other alpha-olefins such as hex-1-ene, non-1-ene, and undec-1-ene share similar chemical properties and reactivity due to the presence of the alpha-positioned double bond . Uniqueness : Dodec-1-ene and oct-1-ene are unique in their specific chain lengths, which influence their physical properties and suitability for different applications. For instance, dodec-1-ene, with its longer carbon chain, is more suitable for the production of detergents and synthetic lubricants, while oct-1-ene is often used as a co-monomer in polymerization reactions .
Properties
CAS No. |
173994-80-4 |
|---|---|
Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
dodec-1-ene;oct-1-ene |
InChI |
InChI=1S/C12H24.C8H16/c1-3-5-7-9-11-12-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-12H2,2H3;3H,1,4-8H2,2H3 |
InChI Key |
UWLFCAUZOBRWNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=C.CCCCCCC=C |
physical_description |
Liquid |
Related CAS |
111256-18-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


